

In Vitro Assay for KFERQ-Dependent Protein Degradation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lys-Phe-Glu-Arg-Gln*

Cat. No.: *B12385173*

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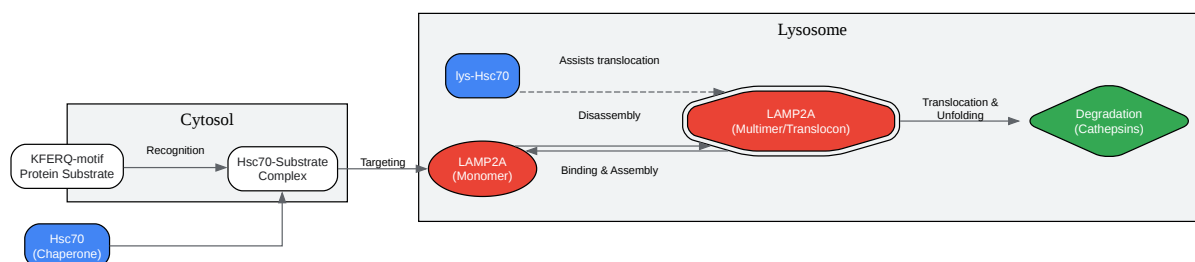
Introduction

Chaperone-mediated autophagy (CMA) is a highly selective cellular process responsible for the degradation of specific cytosolic proteins in lysosomes. This pathway plays a crucial role in maintaining cellular proteostasis, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. A key feature of CMA substrates is the presence of a KFERQ-like pentapeptide motif, which is recognized by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70). The Hsc70-substrate complex then targets the lysosomal membrane, where the substrate binds to the lysosome-associated membrane protein type 2A (LAMP2A), the receptor for this pathway. Following unfolding, the substrate is translocated into the lysosomal lumen for degradation by resident hydrolases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The in vitro reconstitution of CMA provides a powerful tool to dissect the molecular mechanisms of this pathway and to screen for potential modulators. This application note provides detailed protocols for an in vitro assay to measure KFERQ-dependent protein degradation, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Signaling Pathway and Experimental Workflow

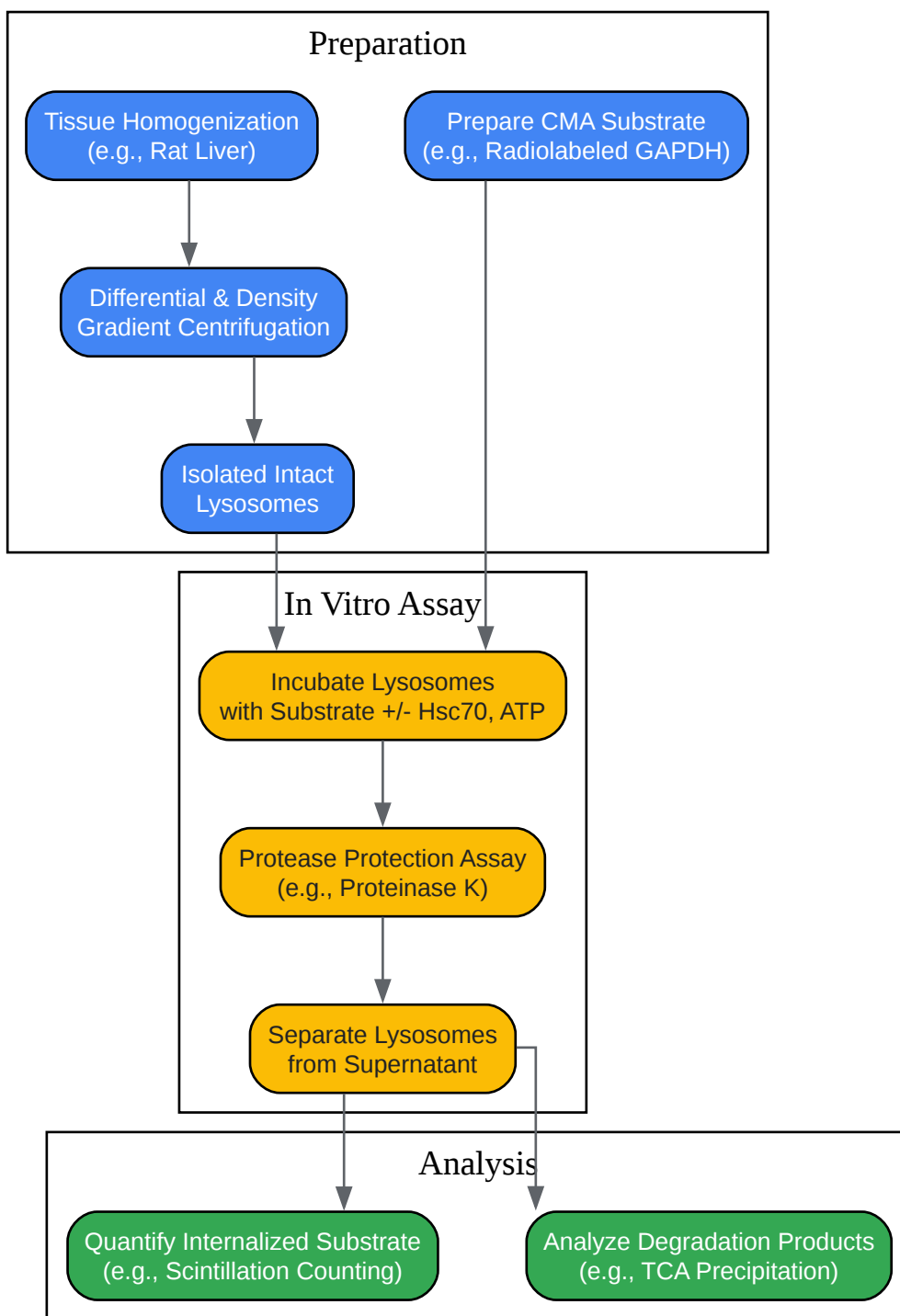
The core principle of the in vitro CMA assay is to recapitulate the key steps of substrate recognition, targeting, and translocation into isolated, intact lysosomes.



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Figure 1: Chaperone-Mediated Autophagy (CMA) Signaling Pathway.

The experimental workflow for the in vitro assay involves the isolation of functional lysosomes and the subsequent incubation with a CMA substrate.



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